Tantalum (V) tetraethoxyacetylacetonate

CVD precursor volatility thermogravimetric analysis Ta₂O₅ thin films

Standard Ta(OEt)₅ or TaCl₅ precursors cause delamination, corrosion, or require high temperatures incompatible with flexible electronics and BEOL integration. This mixed-ligand tantalum(V) alkoxide/β-diketonate solves these constraints: - **Thermal stability**: Deposits Ta₂O₅ at 200-300°C; films adhere strongly vs [{Ta(OEt)₅}₂] - **Halogen-free**: No HCl by-products; safe for Cu damascene & low-κ dielectrics - **Purity**: 99.99% metals-basis, meets ≤1 at% BEOL spec - **Physical form**: Yellow crystalline solid, mp 45°C, permits solvent-free spin-coating

Molecular Formula C13H32O6Ta
Molecular Weight 465.34 g/mol
CAS No. 20219-33-4
Cat. No. B3336181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum (V) tetraethoxyacetylacetonate
CAS20219-33-4
Molecular FormulaC13H32O6Ta
Molecular Weight465.34 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta]
InChIInChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;;
InChIKeyYMZNJFSVFJDLIR-GLUPTGNJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum (V) tetraethoxyacetylacetonate – Baseline Overview


Tantalum (V) tetraethoxyacetylacetonate [Ta(OEt)₄(acac)] is a mixed-ligand tantalum(V) alkoxide/β-diketonate precursor developed for chemical vapour deposition (CVD) and atomic layer deposition (ALD) of Ta₂O₅ thin films. It is a yellow crystalline solid (m.p. 45 °C) with a molecular weight of 460.30 g mol⁻¹ and a boiling point of 95 °C at 0.5 mm Hg . Its ligand architecture – four ethoxide groups and one chelating acetylacetonate – imparts a distinct balance of volatility, thermal lability, and moisture tolerance that differentiates it from both simple alkoxide (e.g., [Ta(OEt)₅]₂) and purely chelated (e.g., Ta(acac)₃-type) analogues [1].

CVD/ALD Ta₂O₅ deposition – Mixed-ligand precursor compatible with vapour and liquid-injection delivery
Broader thermal budget – Wider mass-loss window (90–370 °C) supports flexible bubbler temperature control
Halogen-free composition – Eliminates corrosive HCl by-products; suitable for chlorine-sensitive substrates

Why Tantalum (V) tetraethoxyacetylacetonate Differs from Other Ta Precursors


Although multiple tantalum compounds deliver Ta₂O₅ films, the choice of precursor dictates the accessible deposition window, film purity, and process robustness. The benchmark [{Ta(OEt)₅}₂] provides high volatility but suffers from extreme moisture sensitivity and deposits films that delaminate at low substrate temperatures [1]. TaCl₅ generates corrosive HCl by-products that degrade equipment and contaminate films with chlorine residues [2]. Conversely, fully chelated Ta(acac)₃ derivatives exhibit insufficient volatility for efficient vapour transport. The mixed-ligand design of Ta(OEt)₄(acac) occupies an intermediate position: the acetylacetonate chelate suppresses premature hydrolysis while leaving four labile ethoxide groups available for surface reaction, enabling lower deposition temperatures and improved film adhesion [1]. This specific ligand stoichiometry cannot be replicated by simply blending alkoxide and β-diketonate precursors in the bubbler.

vs. Ta(OEt)₅Extreme moisture sensitivity and film delamination at low temperature; adhesion and handling profiles differ
vs. TaCl₅HCl generation corrodes reactors and contaminates films with chlorine; incompatible with Cu/low-κ integration
vs. Ta(acac)₃Insufficient volatility limits vapour transport efficiency; the mixed-ligand approach maintains both volatility and reactivity

Quantitative Evidence: Tantalum (V) tetraethoxyacetylacetonate vs. Comparators


TGA Volatility and Residue Profile

Thermogravimetric analysis (TGA) under N₂ at atmospheric pressure directly compares the evaporation behaviour of [Ta(OEt)₄(acac)] (compound 2) and the benchmark dimer [{Ta(OEt)₅}₂] (compound 1). The acetylacetonate-modified precursor leaves 14 wt% involatile residue versus 9 wt% for [{Ta(OEt)₅}₂], while the calculated residue for pure Ta₂O₅ is 48 wt% in both cases, indicating partial evaporation concurrent with decomposition for both compounds. Crucially, the mass-loss window for [Ta(OEt)₄(acac)] spans 90–370 °C compared with 160–210 °C for [{Ta(OEt)₅}₂] [1]. The broader evaporation range of the mixed-ligand precursor provides a wider thermal budget for vapour delivery.

TGA volatility & residue
Head-to-head
[Ta(OEt)₄(acac)] mass‑loss range 90–370 °C (280 °C span) vs. [{Ta(OEt)₅}₂] 160–210 °C (50 °C span); residue 14 wt% vs. 9 wt%
5.6× wider evaporation window offers greater thermal latitude for precursor delivery
TGA under N₂ at atmospheric pressure; partial evaporation concurrent with decomposition
CVD precursor volatility thermogravimetric analysis Ta₂O₅ thin films

Low-Temperature CVD Adhesion Threshold

In a cold-wall vertical CVD reactor with substrate temperatures ranging 300–450 °C and precursor reservoir at 60–100 °C under 1 Torr O₂ carrier gas, [Ta(OEt)₄(acac)] delivers strongly adherent, uniform Ta₂O₅ films, whereas films grown from [{Ta(OEt)₅}₂] at 300–400 °C were easily delaminated by scratching [1]. The paper explicitly states that the β-diketonate complexes «give thermal CVD at a slightly lower temperature than the commonly used precursor [{Ta(OEt)₅}₂]» [1]. In a related liquid-injection MOCVD study using tetrahydrofuran solutions of Ta(OR)₄(thd) analogues, the onset of mass-transport-controlled growth increased in the order Ta(OⁱPr)₄(thd) < Ta(OEt)₄(thd) < Ta(OMe)₄(thd), while Ta(OEt)₅ deposited films at ~250 °C compared with ~300 °C for the mixed-ligand series [2].

Low-T adhesion threshold
Cross-study comparable
Adherent Ta₂O₅ films at 300–450 °C with Ta(OEt)₄(acac); [{Ta(OEt)₅}₂] films delaminate at 300–400 °C. Pd‑catalyst floor to 200 °C
Enables deposition on temperature-sensitive substrates where standard alkoxide fails
Cold-wall vertical CVD reactor; TiN(100) or Pt(111)/Si substrates; O₂ carrier gas
low-temperature CVD Ta₂O₅ deposition precursor decomposition onset

Physical State and Ambient Handling

Ta(OEt)₄(acac) is a yellow crystalline solid with a melting point of 45 °C and density of 1.5 g cm⁻³ . The benchmark [{Ta(OEt)₅}₂] is a liquid at ambient temperature (m.p. ~−20 °C) with vapour pressure reported as 8 mm Hg at 20 °C and 26 mm Hg at 50 °C . TaCl₅ is also a solid (m.p. 216 °C) but is extremely moisture-sensitive and hydrolyses violently . The moderate melting point of Ta(OEt)₄(acac) allows it to be handled as a low-dust solid at room temperature while melting readily at mild heating (45 °C) for liquid delivery. Its boiling point of 95 °C at 0.5 mm Hg places it in a practical distillation range for purification prior to use.

Physical state & handling
Class-level inference
Yellow solid, m.p. 45 °C; b.p. 95 °C at 0.5 mm Hg; density 1.5 g cm⁻³
Solid at ambient simplifies storage; low melting point allows gentle liquid delivery
[{Ta(OEt)₅}₂] is liquid; TaCl₅ sublimes with HCl risk
precursor handling solid-state precursor ambient stability

Moisture Sensitivity and Hydrolytic Control

Pollard and Puddephatt note that «the presence of the chelating β-diketonate might reduce the moisture sensitivity compared to the simple alkoxide derivatives» [1]. This qualitative assessment is consistent with the broader organometallic principle that bidentate acetylacetonate coordination saturates a coordination site that would otherwise be labile toward hydrolysis. In a sol-gel context, Wolfbeisser et al. demonstrated that Ta(OEt)₄(acac) yields well-resolved ²⁹Si NMR spectra in GPTS hydrolysates, whereas the non-chelated Ta(OEt)₅ leads to broadened signals indicative of uncontrolled condensation [2]. ChemicalBook lists Ta(OEt)₄(acac) as «reacts slowly with moisture/water» (hydrolysis sensitivity rating: 7) .

Moisture sensitivity
Cross-study comparable
Hydrolysis sensitivity rating 7 (reacts slowly). ²⁹Si NMR well-resolved in GPTS hydrolysates vs. broadened signals with Ta(OEt)₅
Acetylacetonate chelate moderates hydrolysis, supporting longer ambient handling
NMR evidence from sol-gel mixtures; qualitative comparison
moisture stability chelate effect precursor shelf-life

Halogen-Free Composition and Film Purity

TaCl₅ is a widely used ALD precursor for Ta₂O₅ but generates HCl as a stoichiometric by-product of hydrolysis (TaCl₅ + 2.5 H₂O → 0.5 Ta₂O₅ + 5 HCl), causing corrosion of reactor components and chlorine incorporation into films [1]. Ta(OEt)₄(acac) eliminates this problem entirely: its thermal decomposition and hydrolysis release only ethanol and acetylacetone as organic by-products, with no halogen content in the ligand sphere [2]. XPS analysis of films grown from the Ta(OEt)₄(β-diketonate) family at 300–450 °C showed carbon levels typically at or below the Auger detection limit (~1 at%) after annealing [2]. In contrast, TaCl₅-derived films frequently retain 2–5 at% chlorine unless aggressive post-deposition annealing is applied [3].

Halogen‑free purity
Cross-study comparable
0 at% halogen; carbon in films ≤1–3 at% (Auger). TaCl₅ leaves 2–5 at% Cl and releases 5 eq. HCl
Avoids corrosion and chlorine contamination; compatible with Cu interconnects
XPS/AES analysis of films deposited at 250–450 °C
halogen-free precursor film purity corrosion mitigation

Evidence-Backed Application Scenarios


Low-Temperature Dielectrics on Fragile Substrates

When depositing Ta₂O₅ gate dielectrics or capacitor layers on polymer-based flexible electronics or pre-patterned photoresists, substrate temperature must remain ≤300 °C. Under these conditions, [{Ta(OEt)₅}₂] yields films that delaminate upon scratching, whereas Ta(OEt)₄(acac) produces strongly adherent, uniform films at 300 °C and can be pushed to 200 °C with Pd-catalyst enhancement [1]. The halogen-free decomposition pathway further avoids acid-catalysed degradation of organic underlayers [2].

Controlled Heterometal Bonding in Sol-Gel Synthesis

In sol-gel synthesis of Si–O–Ta hybrid materials, the acetylacetonate ligand on Ta(OEt)₄(acac) moderates the hydrolysis rate so that Si–O–Ta heterocondensation can be spectroscopically resolved by ²⁹Si NMR, a feat not achievable with the unmodified Ta(OEt)₅ [3]. This controlled reactivity is essential for fabricating homogeneous multi-component oxide ceramics (e.g., SiTaC(O) fibres [4]) where premature tantalum oxide precipitation would produce compositional heterogeneity.

Photochemical Patterning of Oxide Films

In PMOD processes that exploit differential thermal vs. photochemical reactivity to pattern nanostructured oxide films, Ta(OEt)₄(acac) serves as the thermally reactive tantalum source that reacts in the dark to form Ta₂O₅ regions while a co-deposited photochemical precursor remains unreacted until UV exposure [5]. The 45 °C melting point permits solvent-free spin-coating of homogeneous precursor films that solidify upon cooling, enabling high-resolution patterning without diffusion blurring.

Corrosion-Sensitive Back-End Processing

In back-end-of-line (BEOL) integration where copper interconnects and low-κ dielectrics are present, TaCl₅ is incompatible due to HCl generation that corrodes copper and degrades porous low-κ materials. Ta(OEt)₄(acac) delivers halogen-free Ta₂O₅, eliminating copper corrosion risk and enabling direct deposition on Cu damascene structures [2]. The commercial availability at 99.99 % metals-basis purity meets the ≤1 at% impurity specification typical of BEOL dielectric layers.

Application
Selection Property
Validation Focus
Low-temperature dielectrics on polymer substrates
Adherent film formation at ≤300 °C
Adhesion and uniformity on temperature-sensitive substrates
Si–O–Ta hybrid sol-gel synthesis
Controlled hydrolysis rate via AcAc ligand
Homogeneous heterocondensation (²⁹Si NMR)
Photochemical patterning of oxide films
Low melting point for solvent-free spin-coating
Pattern fidelity and contrast without diffusion blurring
BEOL copper integration
Halogen-free decomposition
Copper corrosion mitigation and film purity
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